molecular formula C24H21ClFN3O2S B2548402 3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 860610-57-7

3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine

Cat. No.: B2548402
CAS No.: 860610-57-7
M. Wt: 469.96
InChI Key: LQVYVLRQJRXRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine is a quinazolinimine derivative characterized by a fused heterocyclic core with methoxy groups at positions 6 and 5. The substituents at positions 2 and 3 include a 2-fluorobenzylsulfanyl group and a 2-chlorobenzyl group, respectively. These halogenated benzyl moieties contribute to its unique electronic and steric properties, which are critical for biological interactions, particularly in enzyme inhibition and receptor binding .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dimethoxyquinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN3O2S/c1-30-21-11-17-20(12-22(21)31-2)28-24(32-14-16-8-4-6-10-19(16)26)29(23(17)27)13-15-7-3-5-9-18(15)25/h3-12,27H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVYVLRQJRXRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=CC=C3F)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C25H21ClFN3O2S* ~482–494* - 2-Chlorobenzyl (position 3)
- 2-Fluorobenzylsulfanyl (position 2)
- 6,7-Dimethoxy
High lipophilicity (XLogP3 ~6.6)<sup>†</sup>; hydrogen bond acceptor count: 5
3-[(3-Chloro-4-Methoxyphenyl)Methyl]-6,7-Dimethoxy-2-[(Phenylmethyl)Thio]-4(3H)-Quinazolinimine (477848-72-9) C25H24ClN3O3S 482.00 - 3-Chloro-4-methoxybenzyl (position 3)
- Benzylsulfanyl (position 2)
- 6,7-Dimethoxy
Lower halogen diversity; increased methoxy substitution may enhance solubility
3-(2-Chlorobenzyl)-2-[(Mesitylmethyl)Sulfanyl]-6,7-Dimethoxy-4(3H)-Quinazolinimine (860610-65-7) C27H28ClN3O2S 494.00 - 2-Chlorobenzyl (position 3)
- Mesitylmethylsulfanyl (position 2)
- 6,7-Dimethoxy
Bulky mesitylmethyl group increases steric hindrance; higher molecular weight
3-(2-Furylmethyl)-6,7-Dimethoxy-2-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}-4(3H)-Quinazolinimine (691858-04-5) C26H22F3N3O3S 537.54 - 2-Furylmethyl (position 3)
- 3-(Trifluoromethyl)benzylsulfanyl (position 2)
- 6,7-Dimethoxy
Trifluoromethyl group enhances metabolic stability; furyl group introduces π-π interactions

†Predicted based on similar analogs .

Pharmacokinetic and Toxicity Considerations

  • Toxicity: Chlorinated and fluorinated benzyl groups are generally associated with increased metabolic stability but may pose hepatotoxicity risks at high concentrations, as seen in structurally related quinazolinones .

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